Dizocilpine

Catalog No.
S526350
CAS No.
77086-21-6
M.F
C16H15N
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dizocilpine

CAS Number

77086-21-6

Product Name

Dizocilpine

IUPAC Name

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1

InChI Key

LBOJYSIDWZQNJS-CVEARBPZSA-N

SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Solubility

In water, 586 mg/L at 25 °C (est)

Synonyms

Dizocilpine;(5S)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine;[5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine;[5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine;C13737;MK-801 (Dizoc

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24

Understanding Learning and Memory:

Dizocilpine's ability to block NMDA receptor activity has been instrumental in studying the role of these receptors in learning and memory. Studies have shown that dizocilpine impairs performance in tasks requiring working memory and spatial learning, suggesting a crucial role for NMDA receptors in these processes [, ].

Investigating Neurodegenerative Diseases:

Dizocilpine is used to model excitotoxic brain damage, a process believed to contribute to neurodegenerative diseases like Alzheimer's and Parkinson's. By studying the effects of dizocilpine in animal models, researchers can gain insights into the mechanisms of these diseases and explore potential neuroprotective strategies [].

Exploring Drug Addiction:

Dizocilpine shares some behavioral similarities with drugs of abuse, making it a valuable tool for studying the neurobiology of addiction. Research suggests that dizocilpine can interact with the rewarding effects of other drugs like morphine and cocaine, offering insights into the complex mechanisms underlying addiction [].

Dizocilpine, also known as MK-801, is a synthetic compound that acts as a noncompetitive antagonist of the N-methyl-D-aspartic acid receptor, which is a subtype of glutamate receptors in the central nervous system. Discovered by Merck in 1982, dizocilpine binds to the ion channel of the receptor, blocking the flow of ions such as calcium, which is critical for neuronal signaling and synaptic plasticity. This compound has been extensively studied for its unique pharmacological properties, including anticonvulsant and anesthetic effects, although it is not used clinically due to significant side effects, including neurotoxicity and cognitive disruption .

Dizocilpine acts as a non-competitive antagonist at the NMDA receptor. Unlike competitive antagonists that compete with glutamate for binding sites, dizocilpine binds to a different site on the receptor and prevents the opening of the ion channel, thereby inhibiting the flow of calcium ions necessary for neuronal signaling []. This mechanism disrupts glutamatergic transmission, a key process in learning and memory [].

Dizocilpine is a potent compound with significant safety concerns.

  • Toxicity: High doses can lead to severe neurological effects, including hallucinations, ataxia, and seizures [].
  • Not for Human Use: Dizocilpine is strictly for research purposes and is not approved for human use due to its safety profile.

Dizocilpine undergoes several metabolic transformations in biological systems. The primary metabolic pathway involves the formation of hydroxylamine and phenolic metabolites. These metabolites can participate in redox cycles that may lead to the generation of reactive oxygen species, contributing to its neurotoxic effects. The compound's structure allows it to engage in electron transfer processes, which are crucial for understanding its biochemical interactions and potential neurotoxic mechanisms .

Dizocilpine exhibits a wide range of biological activities primarily through its action on the N-methyl-D-aspartic acid receptor. It has been shown to induce hyperlocomotion in animal models, mimicking both positive and negative symptoms of schizophrenia. Additionally, dizocilpine impairs long-term potentiation, which is essential for learning and memory. Its use in research has provided insights into psychotic disorders and neurodegenerative conditions due to its ability to model symptoms associated with these diseases .

The synthesis of dizocilpine typically involves multi-step organic reactions. One common approach includes the hydroamination reaction between an exocyclic alkene and a secondary amine. This method allows for the construction of the nitrogen-bridged core structure characteristic of dizocilpine. Various synthetic routes have been explored to optimize yields and purity while also allowing for the development of analogs with altered pharmacological profiles .

Dizocilpine is primarily used in research settings rather than clinical applications due to its side effects. It serves as a valuable tool for studying NMDA receptor function and has been instrumental in creating animal models for schizophrenia and other neuropsychiatric disorders. Additionally, it has been investigated for its potential neuroprotective effects against ischemia-induced neuronal degeneration .

Research indicates that dizocilpine interacts with several neurotransmitter systems beyond NMDA receptors. It has been shown to act as an antagonist at nicotinic acetylcholine receptors and inhibit serotonin and dopamine transporters. These interactions contribute to its complex pharmacological profile and may explain some of the behavioral effects observed in animal studies, including alterations in locomotion and cognitive function .

Dizocilpine shares structural and functional similarities with several other compounds that act on glutamate receptors or exhibit similar neuropharmacological effects. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
PhencyclidineNoncompetitive NMDA receptor antagonistKnown for its dissociative anesthetic properties
KetamineNoncompetitive NMDA receptor antagonistShorter half-life; used clinically as an anesthetic
MemantineUncompetitive NMDA receptor antagonistUsed clinically for Alzheimer's disease
AmantadineNMDA receptor antagonist; dopamine agonistUsed primarily for Parkinson's disease
3-Hydroxy-4-(4-(1-piperidinyl)butyl)benzonitrileSelective serotonin reuptake inhibitorPotential antidepressant properties

Dizocilpine's unique position lies in its high potency as an NMDA receptor antagonist and its ability to induce both positive and negative symptoms of schizophrenia in animal models, differentiating it from other compounds that may target similar pathways but do not replicate this specific behavioral profile .

Color/Form

White solid from cyclohexane

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

221.120449483 g/mol

Monoisotopic Mass

221.120449483 g/mol

Heavy Atom Count

17

LogP

log Kow = 3.14 (est)

Melting Point

68.5-69 °C

UNII

7PY8KH681I

Related CAS

77086-22-7 (Parent)

Therapeutic Uses

/EXPL/ Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) agonists have been found to have potent anti-inflammatory actions and suggested as potential therapies for brain ischemia. Glutamate is the most common excitatory neurotransmitter in the central nervous system and is released excessively during ischemia. Stroke therapy will require combinations of drug classes, because no single drug class has yet been proven efficacious in human beings. The present study was conducted to assess whether N-methyl-d-aspartate (NMDA) receptor antagonist (MK-801) treatment can improve recovery from ischemic brain injury and whether rosiglitazone, a PPAR-gamma ligand, can increase its neuroprotective effect in an embolic model of stroke. Stroke was induced in rats by embolizing a preformed clot into the middle cerebral artery. Rosiglitazone (0.1 mg/kg, intraperitoneally) and MK-801 (0.1 mg/kg, intravenously) were injected immediately after embolization. Forty-eight hours later, the brains were removed, sectioned and stained with triphenyltetrazolum chloride and analyzed by a commercial image processing software program. Rosiglitazone and MK-801 alone or in combination decreased infarct volume by 49.16%, 50.26% and 81.32%, respectively (P < 0.001). Moreover, the combination therapy significantly decreased the infarct volume when compared to any drug used alone (P < 0.05). MK-801 reduced the brain edema by 68% compared to the control group (P < 0.05), but rosiglitazone or combination did not show any significant effect. The drugs alone or in combination also demonstrated improved neurological function, but combination therapy was more effective on neurological deficits improving. /The/ data show that the combination of MK-801 and rosiglitazone is more neuroprotective in thromboembolic stroke than given alone; this effect perhaps represents a possible additive effect in the brain infarction.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Mechanism of Action

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input.

Vapor Pressure

7.50X10-5 mm Hg at 25 °C (est)

Other CAS

77086-21-6

Wikipedia

Dizocilpine

Methods of Manufacturing

Anderson P, et al, US 4399141 (1980, 1938 both to Merck & Co)

General Manufacturing Information

MK-801 (dizocilpine) is a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) family of glutamate receptors in the central nervous system. It is an anticonvulsant and also shares several pharmacological properties with phencyclidine and ketamine. It is not observed routinely as a substance of abuse.

Interactions

... The purpose of the present study was to investigate the effect of dizocilpine maleate (MK-801), non-competitive NMDA glutamate receptor antagonist, on neurotoxic effect of the prolonged treatment with the high dose of dexamethasone (DEX). The results showed that DEX (120 mg/kg/day for 7 days) impaired the long-term memory and the motor coordination, reduced the body weight and induced the lethality of mice. The morphological and ultrastructural study have confirmed damage to hippocampal neurons especially in the CA3 region after the prolonged treatment with DEX alone. Damaged pyramidal neurons showed robust changes in the shape of the nucleus and cytoplasm condensation. MK-801 alone (at non-toxic dose of 0.3 mg/kg/day), changed neither the behavior of mice nor morphology of the hippocampal neurons. However, it did not prevent the neurotoxic effects of DEX. On the contrary, it intensified DEX-induced neurotoxicity.
...In /a/ preliminary study, methamphetamine (METH) at 2.5 mg/kg, but not at 1.0 mg/kg, induced a delayed increase in glutamate levels in the nucleus accumbens (NAc). /It was hypothesized/ that repeated increases in glutamate levels produces behavioral sensitization to a selective uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, dizocilpine (MK-801), and that an activation of protein kinase C (PKC) plays an important role for this sensitization. ... This study was conducted to confirm delayed increases in glutamate levels induced by a higher dose of METH (2.5 mg/kg), and to examine the effect of straurosporine, a PKC inhibitor, on the higher dose of METH-induced sensitization to dizocilpine. ... METH at 2.5 mg/kg, but not at 1.0 mg/kg, induced delayed increases in glutamate levels. The acute administration of staurosporine did not affect the locomotor activity by a single injection of METH (2.5 mg/kg). Repeated METH administrations (2.5 mg/kg, once in every other day, for five times) developed behavioral sensitization to the locomotion-inducing effect of dizocilpine (0.2 mg/kg), a selective uncompetitive NMDA receptor antagonist. Staurosporine (0.1 mg/kg), given 120 min later for every METH treatment, inhibited the development of behavioral sensitization to dizocilpine. ... These results suggest the involvement of increased glutamate levels and an activation of PKC in delayed-induced synaptic and cellular plasticity underlying the higher dose of METH-induced behavioral sensitization to dizocilpine.
... The present study was designed to investigate the importance of sex differences in the interaction between dizocilpine (MK-801) pretreatment and acute cold-restraint stress (CRS) in pentylenetetrazole (PTZ)-induced seizures in Swiss albino mice. ... A CRS protocol was applied to mice to investigate the interaction between MK-801 pretreatment (30 min before CRS) and stress (followed by PTZ injection) in epilepsy susceptibility. For this purpose, 6 groups were designated: (1) PTZ control group (received only PTZ); (2) stress group (received stress and PTZ); (3) saline group (received saline and PTZ); (4) MK-801 group (received MK-801 and PTZ); (5) saline + stress group (received saline, stress, and PTZ); and (6) MK-801 + stress group (received MK-801, stress, and PTZ). ... Pretreatment with MK-801 (0.125, 0.25, 0.50 mg/kg) significantly potentiated the protective effect of stress in PTZ-induced (65 mg/kg) seizures in both sexes by prolonging the onset of myoclonic jerks and clonic convulsions. Male mice had a significantly greater delay in the onset of myoclonic jerks (males, 66.7-295.5 sec; females, 54.0-247.5 sec; P < 0.05) and clonic convulsions (males, 123.5-789.8 sec; females, 94.5-757.2 sec; P < 0.05) compared with female mice in all groups (ie, PTZ control, stress, saline, MK-801, saline + stress, and MK-801 + stress groups). ... The findings of this study in mice suggest the involvement of sex hormones in the interaction between MK-801 pretreatment and acute CRS in PTZ-induced seizures.
... Adolescent male Wistar rats were exposed to EtOH vapor for 12 hr/d for 5 weeks. The effects of MK-801(0.0 to 0.1 mg/kg, intraperitoneally) on the electroencephalogram (EEG) and auditory event-related potentials (ERPs) were assessed after 8 weeks of abstinence from EtOH. ... Adolescent EtOH exposure reduced EEG variability in the frontal cortex in the 4 to 6 Hz band but had no effect on cortical and hippocampal EEG power and ERPs. ... MK-801 significantly reduced EEG power in the parietal cortex (4 to 6 Hz, 6 to 8 Hz, 8 to 16 Hz, 16 to 32 Hz) and hippocampus (16 to 32 Hz) and EEG variability in the parietal cortex (6 to 8 Hz, 16 to 32 Hz) following adolescent EtOH exposure. MK-801 produced a significant decrease in hippocampal EEG variability (4 to 6 Hz, 8 to 16 Hz, 16 to 32 Hz) in control, but not in EtOH-exposed rats. MK-801 reduced frontal P1 ERP amplitude and latency in response to the rare tone in EtOH-exposed rats compared to controls. In contrast, MK-801 significantly reduced P3 ERP amplitude and latency in control, but not in EtOH-exposed rats. /It was concluded that/ the effects of MK-801 on hippocampal EEG variability and P3 ERP amplitude and latency are significantly attenuated after a prolonged withdrawal period following adolescent EtOH exposure. However, the inhibitory effects of MK-801 on cortical and hippocampal EEG power were enhanced in rats exposed to EtOH during adolescence. Taken together, these data suggest protracted changes in NMDA systems following adolescent EtOH exposure.
For more Interactions (Complete) data for DIZOCILPINE (39 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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